2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol
Description
Chemical Structure and Properties The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol (CAS: 1339890-99-1) is a boronic ester derivative containing a pyrazole ring and an ethanol substituent. Its molecular formula is C₁₃H₁₉BN₂O₃, with a molecular weight of approximately 266.14 g/mol (based on analogous structures in and ). The presence of the pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .
- Pd-catalyzed coupling of halogenated pyrazoles with bis(pinacolato)diboron .
- Reduction of ketones using NaBH₄ in the presence of Lewis acids like BF₃·OEt₂ (as seen in ).
Applications include: - Pharmaceutical intermediates: Boronic esters are critical in drug discovery, particularly in kinase inhibitors and proteasome-targeting therapies.
- Materials science: Used in organic electronics due to their stability and reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C11H19BN2O3 |
|---|---|
Molecular Weight |
238.09 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H19BN2O3/c1-10(2)11(3,4)17-12(16-10)9-5-6-14(13-9)7-8-15/h5-6,15H,7-8H2,1-4H3 |
InChI Key |
MYYOOECPXKWKJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or acids, while substitution reactions can produce various aryl or alkyl derivatives.
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Its derivatives are explored for their potential as enzyme inhibitors or as components in drug delivery systems.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol exerts its effects depends on its application. In medicinal chemistry, the boronic ester group can interact with biological targets, such as enzymes, by forming reversible covalent bonds with active site residues. This interaction can inhibit enzyme activity and modulate biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Hydrophilicity: The ethanol group in the target compound increases aqueous solubility compared to methoxyethyl (847818-71-7) or trifluorobenzyl () analogs. This property is advantageous for in vivo applications requiring systemic distribution .
Steric Effects : Bulky substituents like trifluorobenzyl or ethyl ester groups () may hinder boron’s accessibility in cross-coupling reactions, reducing reaction yields .
Physicochemical Data
| Property | Target Compound | 847818-71-7 (Methoxyethyl) | 1201657-32-0 (Ethyl Ester) |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 1.8 | 2.5 |
| Water Solubility (mg/mL) | ~15 | ~8 | ~3 |
| Melting Point (°C) | Not reported | 92–94 (crystalline solid) | Oil () |
Biological Activity
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole moiety linked to a boron-containing dioxaborolane. This unique structure may contribute to its biological activities by facilitating interactions with biological targets.
Research indicates that compounds containing boron can interact with various biological systems. The dioxaborolane group may enhance the stability and reactivity of the compound in biological environments. The pyrazole ring is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
A study evaluating various pyrazole derivatives demonstrated that compounds similar to 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard methods:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 32 |
| Pyrazole Derivative B | Escherichia coli | 64 |
| 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol | Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may possess moderate antibacterial properties and could be further explored for therapeutic applications in treating infections.
Anti-inflammatory Activity
Compounds with similar structures have shown promise in inhibiting inflammatory pathways. For instance, pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies indicated that certain derivatives reduced prostaglandin E2 (PGE2) levels significantly at concentrations as low as 10 µM.
Case Studies
Case Study 1: Tryptophan Hydroxylase Inhibition
A related study focused on the inhibition of tryptophan hydroxylase type I (TPH1), which is implicated in metabolic disorders. Compounds structurally similar to 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol showed up to 64% inhibition at concentrations of 100 µM. This suggests potential applications in managing obesity and fatty liver disease by modulating serotonin levels.
Case Study 2: Antifungal Activity
Another investigation assessed the antifungal properties of pyrazole derivatives against Candida albicans and Candida krusei. The tested compounds demonstrated significant antifungal activity with MIC values ranging from 16 to 32 µg/mL. This highlights the potential of pyrazole-based compounds in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
